2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
2,3-Dichlorobenzaldehyde+N-ethylthiosemicarbazide→2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The chlorine atoms in the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives .
Scientific Research Applications
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to metal ions, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone
Uniqueness
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the N-ethylthiosemicarbazone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
474261-91-1 |
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Molecular Formula |
C10H11Cl2N3S |
Molecular Weight |
276.18 g/mol |
IUPAC Name |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+ |
InChI Key |
BHMVTTJPRHWWBG-MKMNVTDBSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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